5-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]furo[3,2-b]pyridine-2-carboxamide
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Overview
Description
5-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]furo[3,2-b]pyridine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a furo[3,2-b]pyridine core, and a cyclopentyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]furo[3,2-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furo[3,2-b]pyridine core, which is then functionalized to introduce the carboxamide group. The thiazole ring is synthesized separately and subsequently attached to the cyclopentyl moiety. The final step involves coupling the thiazole-cyclopentyl intermediate with the furo[3,2-b]pyridine derivative under specific reaction conditions, such as the presence of a base and a coupling agent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]furo[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and furo[3,2-b]pyridine rings
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]furo[3,2-b]pyridine-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities
Industry: Utilized in the development of new materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 5-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]furo[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities
Furo[3,2-b]pyridine Derivatives: Similar compounds include various furo[3,2-b]pyridine-based drugs and research chemicals
Uniqueness
5-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]furo[3,2-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-methyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]furo[3,2-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11-4-5-13-12(19-11)10-14(22-13)15(21)20-17(6-2-3-7-17)16-18-8-9-23-16/h4-5,8-10H,2-3,6-7H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNCKYQYYFLSEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3(CCCC3)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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